3-(4-Bromophenyl)sulfinylpyrrolidine;2,2,2-trifluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

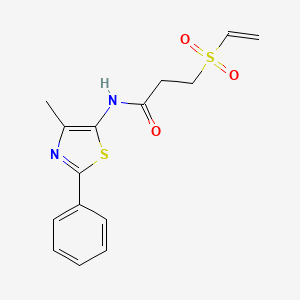

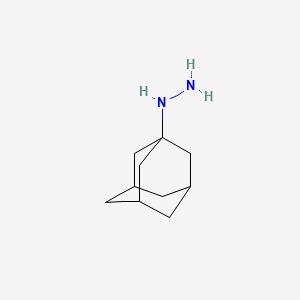

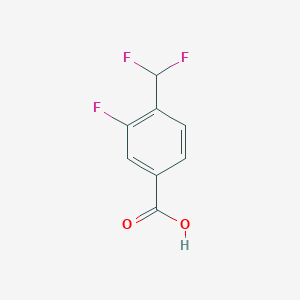

“3-(4-Bromophenyl)sulfinylpyrrolidine;2,2,2-trifluoroacetic acid” is a chemical compound with the molecular formula C12H13BrF3NO3S and a molecular weight of 388.2. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins .Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and increases the three-dimensional (3D) coverage due to the non-planarity of the ring . The bromophenyl group and the trifluoroacetic acid group are attached to the pyrrolidine ring.Chemical Reactions Analysis

The pyrrolidine ring can undergo various chemical reactions. For instance, it can be functionalized or modified to generate structural diversity . The bromophenyl group can participate in free radical reactions .Scientific Research Applications

Synthesis and Material Applications

Synthesis of Functionalized Water-Soluble BODIPY Derivatives : Research demonstrates the development of water-soluble BODIPY derivatives through sulfonation, offering applications in creating highly fluorescent probes for aqueous environments. This work highlights the potential for synthesizing functionalized materials for bioimaging and sensor applications (Li et al., 2008).

Innovative Synthesis of Heterocyclic Compounds : Studies on the synthesis of heterocyclic compounds, including thiazole, pyridone, and chromene derivatives, underscore their relevance in antimicrobial research. These compounds, bearing a sulfamoyl moiety, have shown promising results as antimicrobial agents, showcasing the intersection of organic synthesis and pharmaceutical applications (Darwish et al., 2014).

Medicinal Chemistry Applications

Antibacterial and Antifungal Activities : Research into novel heterocyclic systems has led to the synthesis of compounds with significant antibacterial, antifungal, and insecticidal activities. These findings open avenues for the development of new therapeutic agents and underscore the importance of organic synthesis in medicinal chemistry (Sharma & Jain, 2011).

Chemical Derivatization and Analysis

Derivatization for High-Performance Liquid Chromatography : The use of derivatization agents for enhancing spectrophotometric detection in chromatography has been explored, highlighting methods to improve analytical techniques for chemical analysis. This research contributes to the broader field of analytical chemistry by improving detection methods for carboxylic acids (Ingalls et al., 1984).

Future Directions

properties

IUPAC Name |

3-(4-bromophenyl)sulfinylpyrrolidine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNOS.C2HF3O2/c11-8-1-3-9(4-2-8)14(13)10-5-6-12-7-10;3-2(4,5)1(6)7/h1-4,10,12H,5-7H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZRHWHETSVBBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1S(=O)C2=CC=C(C=C2)Br.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrF3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)sulfinylpyrrolidine;2,2,2-trifluoroacetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B2762813.png)

![Ethyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate](/img/structure/B2762821.png)

![N-[2-(3-Methoxyphenyl)ethyl]-1-methyl-4-nitropyrazol-3-amine](/img/structure/B2762826.png)

![4-tert-butyl-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2762830.png)

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2762832.png)